molecular formula C10H12BrN3O B11044680 6-bromo-N-(2-methylpropyl)-2,1,3-benzoxadiazol-4-amine

6-bromo-N-(2-methylpropyl)-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11044680
M. Wt: 270.13 g/mol
InChI Key: YMRTYHQDHUFMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)-N-ISOBUTYLAMINE is a synthetic organic compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. The presence of a bromine atom at the 6th position and an isobutylamine group attached to the nitrogen atom of the oxadiazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)-N-ISOBUTYLAMINE typically involves the following steps:

    Bromination: The starting material, 2,1,3-benzoxadiazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with isobutylamine under basic conditions to replace the bromine atom with the isobutylamine group.

Industrial Production Methods

Industrial production methods for N-(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)-N-ISOBUTYLAMINE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)-N-ISOBUTYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)-N-ISOBUTYLAMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)-N-ISOBUTYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(6-CHLORO-2,1,3-BENZOXADIAZOL-4-YL)-N-ISOBUTYLAMINE: Similar structure with a chlorine atom instead of bromine.

    N-(6-FLUORO-2,1,3-BENZOXADIAZOL-4-YL)-N-ISOBUTYLAMINE: Similar structure with a fluorine atom instead of bromine.

    N-(6-IODO-2,1,3-BENZOXADIAZOL-4-YL)-N-ISOBUTYLAMINE: Similar structure with an iodine atom instead of bromine.

Uniqueness

N-(6-BROMO-2,1,3-BENZOXADIAZOL-4-YL)-N-ISOBUTYLAMINE is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The bromine atom’s size, electronegativity, and ability to participate in halogen bonding can differentiate it from its chlorine, fluorine, and iodine analogs.

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

6-bromo-N-(2-methylpropyl)-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C10H12BrN3O/c1-6(2)5-12-8-3-7(11)4-9-10(8)14-15-13-9/h3-4,6,12H,5H2,1-2H3

InChI Key

YMRTYHQDHUFMSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=CC2=NON=C12)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.